molecular formula C13H10F2N4O B2421024 N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-90-3

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2421024
CAS No.: 1705262-90-3
M. Wt: 276.247
InChI Key: ASMUDDABCMRHKO-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a carboxamide group and a 2,6-difluorophenyl substituent

Properties

IUPAC Name

N-(2,6-difluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c14-9-2-1-3-10(15)12(9)18-13(20)19-5-8-4-16-7-17-11(8)6-19/h1-4,7H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMUDDABCMRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the 2,6-difluorophenyl group.

Scientific Research Applications

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,6-difluorophenyl group and the carboxamide functionality.

Biological Activity

N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a difluorophenyl group that enhances its lipophilicity and biological interactions. Its molecular formula is C12H9F2N5OC_{12}H_{9}F_{2}N_{5}O with a molecular weight of 273.23 g/mol.

This compound exhibits its biological effects primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. It has been shown to interact with:

  • Dihydrofolate reductase (DHFR) : This enzyme plays a crucial role in nucleotide synthesis and is a common target for anticancer drugs.
  • Cyclooxygenase-2 (COX-2) : The compound has demonstrated inhibitory activity against COX-2, which is involved in inflammatory processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:

Cell Line IC50 (µM) Reference
MCF-72.74
HepG24.92
A5491.96

These values indicate that the compound is significantly more effective than traditional chemotherapeutics like Doxorubicin, particularly against breast and lung cancer cell lines.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a study comparing its effects to indomethacin, it exhibited notable inhibition of paw edema in animal models:

Compound Inhibition (%) Time Point
This compound43.17%4 hours
Indomethacin47.72%4 hours

The results suggest that this compound may be a viable alternative for treating inflammatory conditions due to its comparable efficacy to established anti-inflammatory drugs.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation conducted on multiple cancer cell lines revealed that the compound effectively inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • COX-2 Inhibition Study : Research indicated that the compound's IC50 against COX-2 was comparable to celecoxib, a well-known COX-2 inhibitor, suggesting potential use in pain management and inflammatory diseases .

Q & A

What are the recommended synthetic routes for N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, and how can reaction conditions be optimized?

Basic Synthesis:
The compound’s pyrrolo[3,4-d]pyrimidine core is typically synthesized via cyclization of substituted pyrimidine precursors. A key intermediate is tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, which undergoes nucleophilic aromatic substitution (SNAr) with 2,6-difluoroaniline. Standard conditions involve refluxing in polar aprotic solvents (e.g., DMF or n-butanol) with a base like DIPEA .

Advanced Optimization:
Microwave-assisted synthesis significantly improves yield and reduces reaction time. For example, reacting the dichloro intermediate with 2,6-difluoroaniline in n-butanol at 120°C for 2 hours under microwave irradiation achieved 22% yield after purification via preparative HPLC . Optimizing stoichiometry (1:1 molar ratio) and using excess base (6 eq. DIPEA) minimizes side reactions.

Which molecular targets and mechanisms are implicated in the biological activity of this compound?

Primary Targets:
The pyrrolo[3,4-d]pyrimidine scaffold is known to inhibit kinases, particularly Aurora A kinase, as demonstrated in structurally related compounds (e.g., MLN8054, which shares the 2,6-difluorophenyl substituent) . The difluorophenyl group enhances binding affinity by forming hydrophobic interactions and hydrogen bonds with kinase ATP-binding pockets.

Mechanistic Insights:
In vitro assays (e.g., kinase inhibition profiling and cellular proliferation tests) are critical. For example, IC50 values against cancer cell lines (e.g., PC3 prostate cancer) can be determined using MTT assays. Molecular docking studies with Aurora A kinase (PDB: 2W1C) help predict binding modes and guide structural modifications .

How should researchers address contradictions in biological activity data between similar pyrrolo[3,4-d]pyrimidine derivatives?

Data Reconciliation Strategies:

  • Substituent Analysis: Compare substituent effects using SAR tables. For instance, replacing 2,6-difluorophenyl with trifluoromethylphenyl (as in ) may alter selectivity due to steric or electronic differences.
  • Assay Standardization: Ensure consistent cell lines (e.g., PC3 vs. MCF7) and assay protocols (e.g., ATP concentration in kinase assays).
  • Structural Validation: Confirm compound purity (>95% via HPLC) and crystallinity (PXRD) to rule out batch variability .

What advanced techniques are recommended for elucidating the compound’s three-dimensional structure and binding interactions?

Structural Characterization:

  • X-ray Crystallography: Resolve crystal structures to identify critical bond angles/distances (e.g., dihedral angles between the pyrrolo[3,4-d]pyrimidine core and difluorophenyl group) .
  • NMR Spectroscopy: Use 2D NOESY to analyze spatial proximity of substituents in solution.
  • Molecular Dynamics Simulations: Simulate interactions with kinases over 100 ns trajectories to assess binding stability .

Which in vivo models are appropriate for evaluating the compound’s pharmacokinetics and efficacy?

Advanced Preclinical Models:

  • CNS Penetration: Utilize murine models with blood-brain barrier (BBB) analysis via LC-MS/MS to measure brain-to-plasma ratios, as demonstrated for MLN8054 .
  • Xenograft Studies: Subcutaneous tumor models (e.g., HCT116 colorectal cancer) with daily oral dosing (10–30 mg/kg) and tumor volume monitoring via caliper measurements.
  • Metabolic Stability: Perform microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

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